Cas no 1016066-87-7 (2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide)

2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide structure
1016066-87-7 structure
商品名:2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide
CAS番号:1016066-87-7
MF:C20H18ClN3O3S
メガワット:415.893222332001
CID:6267796
PubChem ID:24650660

2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide 化学的及び物理的性質

名前と識別子

    • Z271226898
    • EN300-26598188
    • 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide
    • AKOS001431355
    • 1016066-87-7
    • インチ: 1S/C20H18ClN3O3S/c1-14(15-8-3-2-4-9-15)23-20(25)16-10-5-6-11-17(16)24-28(26,27)18-12-7-13-22-19(18)21/h2-14,24H,1H3,(H,23,25)
    • InChIKey: QIFCAEDSCFDSFR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)S(NC1=CC=CC=C1C(NC(C)C1C=CC=CC=1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 415.0757403g/mol
  • どういたいしつりょう: 415.0757403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 619
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26598188-0.05g
2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide
1016066-87-7 95.0%
0.05g
$212.0 2025-03-20

2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide 関連文献

2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamideに関する追加情報

Introduction to 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide (CAS No. 1016066-87-7)

2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide, identified by its Chemical Abstracts Service (CAS) number 1016066-87-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both a sulfonamido group and a benzamide moiety, which are well-documented for their diverse biological activities. The presence of a chloropyridine core further enhances its structural complexity, making it a promising candidate for further exploration in drug discovery.

The molecular structure of 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide is intricately designed to interact with biological targets in a highly specific manner. The sulfonamido group, known for its ability to form hydrogen bonds and coordinate with metal ions, plays a crucial role in modulating the compound's binding affinity and selectivity. In contrast, the benzamide moiety contributes to the molecule's solubility and metabolic stability, which are critical factors in determining its pharmacokinetic profile. The 1-phenylethyl side chain adds another layer of complexity, potentially influencing both the compound's solubility and its ability to cross biological membranes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies utilizing these techniques have suggested that 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory and infectious diseases. The chloropyridine ring, in particular, has been identified as a key pharmacophore that can interact with target proteins through hydrophobic and electrostatic interactions.

In the realm of medicinal chemistry, the synthesis of analogs of 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide has become an active area of research. By modifying specific functional groups or side chains, chemists aim to enhance the compound's therapeutic efficacy while minimizing potential side effects. For instance, replacing the chloropyridine ring with other heterocyclic structures has been explored as a strategy to improve bioavailability and reduce toxicity. Similarly, altering the sulfonamido group can fine-tune the compound's interaction with biological targets, leading to more selective inhibition.

The pharmaceutical industry has shown particular interest in compounds that exhibit anti-inflammatory properties. Given the sulfonamido group's known role in modulating immune responses, 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide has been investigated as a potential lead compound for developing novel anti-inflammatory agents. Preclinical studies have demonstrated that derivatives of this molecule can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory cascade. These findings have opened up new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area where 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide holds promise is in the treatment of infectious diseases. The benzamide moiety is known to possess antimicrobial properties, making it an attractive scaffold for designing drugs that target bacterial and viral pathogens. Researchers have hypothesized that this compound may interfere with essential metabolic pathways in pathogens, thereby inhibiting their growth and replication. Preliminary studies have shown that certain analogs of this molecule exhibit potent activity against Gram-positive bacteria, suggesting their potential use in combating antibiotic-resistant strains.

The development of new drug candidates often involves rigorous testing to assess their safety and efficacy. In vitro assays are commonly employed to evaluate the cytotoxicity and pharmacological activity of compounds like 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide. These assays help identify potential toxicities early in the drug discovery process, allowing for timely modifications to improve safety profiles. Additionally, animal models provide valuable insights into the compound's pharmacokinetic behavior and therapeutic effects before human trials are initiated.

The synthesis of 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide presents unique challenges due to its complex structure. Advanced synthetic methodologies are employed to construct the molecule with high yield and purity. Techniques such as multi-step organic synthesis, including cross-coupling reactions and palladium catalysis, are often utilized to achieve this goal. The successful synthesis of this compound not only underscores the skill of modern synthetic chemists but also highlights the importance of innovative approaches in drug development.

As our understanding of biological systems continues to evolve, so does our ability to design molecules like 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide with greater precision. The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates based on structural features alone. These computational tools can predict biological activity with remarkable accuracy, allowing for more efficient screening processes.

In conclusion,2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide (CAS No. 1016066-87-7) represents a significant advancement in pharmaceutical chemistry due to its complex structure and diverse biological activities. Its potential applications in treating inflammatory diseases and infections make it an exciting area for further research. As scientists continue to explore new synthetic strategies and computational methods,this compound will undoubtedly play a crucial role in shaping future therapeutic interventions.

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